
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one is an organic compound belonging to the quinoline family It is characterized by a quinoline core substituted with a methoxy group at the 8th position, a propyl group at the 4th position, and a butanone moiety at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methoxy and propyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, the methoxy group can be introduced using methanol and a strong acid catalyst, while the propyl group can be added using propyl halides in the presence of a base.
Formation of the Butanone Moiety: The butanone moiety can be introduced through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: It intercalates into DNA, disrupting the replication and transcription processes, leading to cell death.
Inhibit Enzymes: It inhibits key enzymes involved in cellular metabolism, such as topoisomerases, which are essential for DNA replication and repair.
Induce Apoptosis: The compound induces apoptosis in cancer cells by activating caspase pathways and promoting the release of cytochrome c from mitochondria.
Comparison with Similar Compounds
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(4-methoxyphenyl)ethanone: This compound has similar methoxy substitutions but differs in the core structure, leading to different electronic and steric properties.
1-(4-Propylphenyl)-2-(4-propylphenyl)ethanone: This compound has similar propyl substitutions but lacks the quinoline core, resulting in different biological activities.
1-(8-Methoxyquinolin-3-yl)butan-1-one: This compound has a similar quinoline core but lacks the propyl substitution, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
189568-62-5 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(8-methoxy-4-propylquinolin-3-yl)butan-1-one |
InChI |
InChI=1S/C17H21NO2/c1-4-7-12-13-9-6-10-16(20-3)17(13)18-11-14(12)15(19)8-5-2/h6,9-11H,4-5,7-8H2,1-3H3 |
InChI Key |
JAJSHAYDVQCBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC=C(C2=NC=C1C(=O)CCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


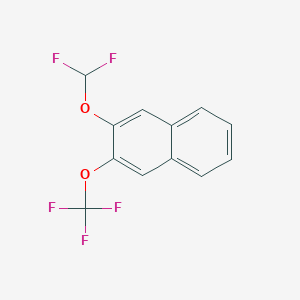
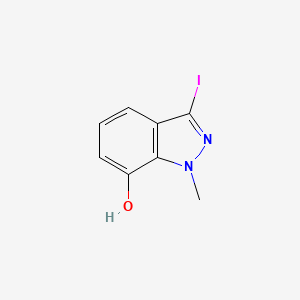

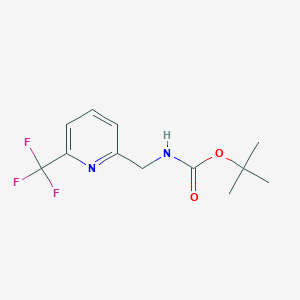
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)

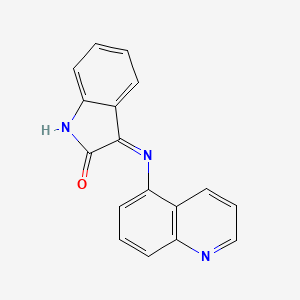

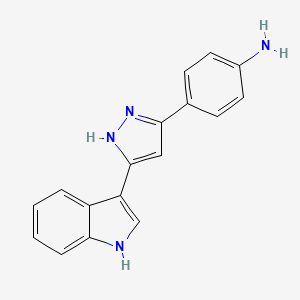
![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)

![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
